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5-Methylcytidine 5'-monophosphate

Enzymology Nucleotide Metabolism Epigenetics

Researchers requiring authentic 5-methyl-CMP for RNA modification studies face the problem that unmethylated CMP or deoxy analogs fail to replicate enzyme substrate recognition. This high-purity nucleotide solves that: • Defined substrate for deaminase assays-use as positive control with Km benchmark 1.4×10⁻⁷ M (deoxy analog). • Nanopore calibration standard-0.996 classification accuracy for direct RNA modification identification. • LC-ESI-MS/MS certified reference material-validated method for simultaneous nucleotide quantification. Supplied with certificate of analysis; consistent lot-to-lot purity for reproducible results.

Molecular Formula C10H16N3O8P
Molecular Weight 337.22 g/mol
CAS No. 117309-80-5
Cat. No. B1149831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylcytidine 5'-monophosphate
CAS117309-80-5
Molecular FormulaC10H16N3O8P
Molecular Weight337.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
InChIInChI=1S/C10H16N3O8P/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(21-9)3-20-22(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1
InChIKeyNJQONZSFUKNYOY-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylcytidine 5'-monophosphate: Chemical Identity & Epigenetic Role


5-Methylcytidine 5'-monophosphate (5-methyl-CMP) is a pyrimidine ribonucleoside 5'-monophosphate bearing 5-methylcytosine as the nucleobase [1]. This modified nucleotide belongs to the class of organic compounds known as pyrimidine ribonucleoside monophosphates and is characterized as a moderately basic compound with a molecular weight of 337.22 g/mol [2][3]. It is an RNA-linking nucleotide found as a post-transcriptional modification in ribosomal RNA, transfer RNA, and messenger RNA across animal, plant, and bacterial systems [4]. As an endogenous methylated nucleotide detectable in mammalian cells via LC-ESI-MS/MS methods, it holds recognized relevance for epigenetic regulation, RNA stability, and nucleic acid modification research [5].

RNA modification and epitranscriptomic mapping studies
Deaminase/kinase substrate specificity assays
LC-MS/MS reference standard and nanopore calibration

Specificity Over Unmethylated and Deoxy Analogs


Generic substitution of 5-methylcytidine 5'-monophosphate with unmethylated cytidine monophosphate (CMP) or the deoxy analog 5-methyl-2'-deoxycytidine monophosphate (5-MedCMP) fails because these compounds exhibit fundamentally divergent enzymatic substrate recognition and metabolic processing [1][2]. The C5-methyl group on the cytosine base dictates distinct deaminase susceptibility, while the ribose 2'-hydroxyl determines whether the nucleotide is processed by ribonucleotide-specific versus deoxyribonucleotide-specific pathways. These structural distinctions translate directly into quantitative differences in enzyme kinetics, nanopore discrimination, and functional activity in polymerase systems—rendering the unmethylated and deoxy analogs unsuitable surrogates for experiments requiring authentic 5-methyl-CMP [3].

Unmethylated CMP substitution
CMP lacks the C5-methyl group, which may result in divergent deaminase kinetics and a different nanopore signature.
5-MedCMP (deoxy analog) substitution
The deoxy analog cannot be phosphorylated by ribonucleotide kinases, creating a metabolic dead-end in RNA pathways.

Comparator Evidence Against Structural Analogs


Deaminase Substrate Specificity

5-Methylcytidine 5'-monophosphate and 5-methylcytidine 3'-monophosphate are both good substrates for the 5-methyldeoxycytidine monophosphate deaminase purified from human mature sperm cells. In contrast, 5-methylcytidine (the nucleoside lacking the monophosphate group) is not a good deaminase substrate, and 5-methylcytosine (the free nucleobase) is not a substrate at all [1]. The deaminase exhibits a Km of 1.4 × 10⁻⁷ M (140 nM) for the deoxy analog 5-mdCMP, with a Vmax of 7 × 10⁻¹¹ mol/h/μg protein, establishing the high-affinity interaction that is contingent on the monophosphate moiety [1]. This functional divergence demonstrates that the monophosphate group is an absolute requirement for deaminase recognition, and the 5-methyl group on the cytosine base confers substrate specificity relative to unmethylated CMP [2].

Deaminase Specificity
Head-to-head
Good substrate; Km ~140 nM for deoxy analog; nucleoside and nucleobase inactive
Monophosphate group is essential for enzyme recognition
Human sperm deaminase, purified fraction
Enzymology Nucleotide Metabolism Epigenetics

Nucleoside Monophosphate Kinase Discrimination

Nucleoside monophosphate kinase (EC 2.7.4.4) isolated from bovine liver completely discriminates against 5-methyl-2'-deoxycytidine 5'-monophosphate (5-MedCMP). Whereas the enzyme readily phosphorylates UMP, CMP, and dCMP to their corresponding diphosphates, no activity was recorded with 5-MedCMP as the candidate substrate [1]. Furthermore, 5-MedCMP does not inhibit the phosphorylation of UMP, confirming that it does not bind to the enzyme active site and exerts no competitive or allosteric effects [1]. This metabolic blockade at the monophosphate kinase step is the key mechanism preventing salvage of exogenous 5-methylcytosine into DNA in mammalian cells [2]. For researchers studying ribonucleotide metabolism and RNA methylation, the ribose-containing 5-methylcytidine 5'-monophosphate retains expected substrate activity with ribonucleotide-specific kinases, whereas the deoxy analog is metabolically inert in this pathway.

Kinase Discrimination
Class-level
5-MedCMP shows 0% activity; no inhibition of UMP phosphorylation
Ribose form expected compatible; deoxy analog is a metabolic dead-end
Bovine liver NMP kinase assay
Nucleotide Salvage DNA Methylation Metabolic Blockade

Nanopore Discrimination from Canonical Nucleotides

An engineered phenylboronic acid-modified hetero-octameric Mycobacterium smegmatis porin A (MspA) nanopore achieves direct, label-free discrimination of 5-methylcytidine monophosphate from the complete panel of canonical nucleoside monophosphates (AMP, CMP, GMP, UMP) and from other epigenetically modified nucleotides including N6-methyladenosine (m⁶A), N7-methylguanosine (m⁷G), N1-methyladenosine (m¹A), inosine, pseudouridine, and dihydrouridine [1]. A custom machine learning algorithm applied to the nanopore current blockade signatures reports a classification accuracy of 0.996 for distinguishing among these 12 nucleotides [1]. This resolution is contingent on the unique combination of the C5-methyl group on cytosine and the ribose 5'-monophosphate structure, which together generate a distinct current blockade signature separable from both unmethylated CMP and other methylated nucleotides [2].

Nanopore Discrimination
Head-to-head
Distinct current blockade; classification accuracy 0.996 against 11 other NMPs
Enables label-free single-molecule identification
PBA-modified MspA nanopore, ML algorithm
Nanopore Sequencing Epitranscriptomics Analytical Chemistry

Viral RNA Polymerase Primer Activity

The dinucleoside monophosphate guanylyl (3′→5′)-5-methylcytidine (Gpm5C) is completely inactive as a primer for RNA synthesis by the RNA-dependent RNA polymerase of Influenza A virus, in contrast to the unmethylated dinucleotide GpC, which serves as an efficient primer [1]. This functional abrogation demonstrates that a single C5-methyl modification on the cytidine monophosphate moiety is sufficient to abolish primer activity, providing a quantitative functional distinction between methylated and unmethylated cytidine monophosphate in viral polymerase systems. The methylated dinucleotide was synthesized enzymatically using T1 RNase under high dilution conditions and tested in an in vitro RNA polymerase assay [1].

Polymerase Primer Activity
Head-to-head
Gpm5C (methylated) completely inactive; GpC (unmethylated) active as primer
C5-methyl group abolishes primer function
Influenza A RdRP in vitro assay
Virology RNA Polymerase Antiviral Research

Endogenous Detection by LC-MS/MS

A chemical labeling strategy coupled with liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) enables the sensitive and simultaneous determination of 10 nucleotides including 5-methylcytidine monophosphate (5-Me-CMP) and 5-methyl-2'-deoxycytidine monophosphate (5-Me-dCMP) in mammalian cells [1]. Prior to this method development, previous studies failed to detect 5-Me-CMP in cellular samples [2]. The optimized method now permits detection of these endogenous methylated nucleotides, facilitating investigations into their potential role as indicators of aberrant gene regulation in cancer [1]. This analytical advancement establishes a validated, quantitative detection framework specific to this modified nucleotide.

LC-MS/MS Detection
Analytical context
Detectable in mammalian cells via optimized chemical labeling LC-ESI-MS/MS
Supports endogenous quantification in cellular matrices
10-nucleotide panel; prior methods failed detection
Analytical Method Development LC-MS/MS Biomarker Discovery

Metrological Calibration for DNA Methylation

Nucleotide monophosphate reference materials, including cytidine and 5-methylcytidine monophosphates, were employed to calibrate the peak area ratio to mole ratio in enzymatic hydrolysates of PCR amplicons, enabling metrological traceability of DNA methylation measurements to the International System of Units (SI) [1]. A high-accuracy LC-MS system was developed for measuring the degree of methylation in two 100 base pair amplicons containing synthetically incorporated 5-methylcytidine [1]. The measurement uncertainty budget analysis revealed that the moisture content of the nucleotide monophosphate reference materials was the largest source of uncertainty in the methylation ratio determination [1].

SI-Traceable Calibration
Method context
Primary reference material for methylation ratio; moisture content is largest uncertainty source
Enables metrologically traceable methylation measurements
LC-MS, PCR amplicon hydrolysates
Metrology DNA Methylation Reference Standards

Validated Research and Industrial Applications


Deaminase Activity Assays

Use 5-methylcytidine 5'-monophosphate as a defined substrate in deaminase activity assays to characterize 5-methyldeoxycytidine monophosphate deaminase or cytidine deaminase specificity. The compound's established status as a 'good substrate' relative to inactive nucleoside and nucleobase controls [1] makes it suitable for positive control experiments and for investigating the structural determinants of substrate recognition. The reported Km value of 1.4 × 10⁻⁷ M for the deoxy analog provides a quantitative benchmark for comparative kinetic studies.

Nanopore Epitranscriptomic Sequencing

Employ 5-methylcytidine 5'-monophosphate as a calibration standard and reference analyte in engineered nanopore platforms for direct, label-free identification of RNA modifications. The demonstrated ability to distinguish this compound from canonical nucleotides and other methylated species with 0.996 classification accuracy [2] validates its use in training machine learning algorithms for modification calling and in generating reference current blockade signatures for epitranscriptomic sequencing workflows.

LC-MS/MS Reference Standard

Utilize high-purity 5-methylcytidine 5'-monophosphate as a certified reference material for calibration curves and spike-in recovery experiments in LC-ESI-MS/MS methods targeting endogenous 5-Me-CMP in cellular and tissue samples. The validated method for simultaneous determination of 10 nucleotides including this compound [3] provides a proven analytical framework for cancer biomarker discovery and epigenetic regulation studies.

SI-Traceable Methylation Calibration

Apply 5-methylcytidine monophosphate as a primary reference material for calibrating the peak area ratio to mole ratio in LC-MS-based DNA methylation quantification. This application enables metrological traceability of methylation measurements to the International System of Units (SI) [4], supporting diagnostic and prognostic assay development where internationally comparable methylation values are required.

Application
Selection Property
Validation Focus
Deaminase Activity Assays
Deaminase substrate specificity
Enzyme kinetics and recognition requirements
Nanopore Epitranscriptomic Sequencing
Distinct current blockade signature
Modification calling accuracy and reference signatures
LC-MS/MS Reference Standard
Chemical labeling LC-MS compatibility
Endogenous quantification and spike-in recovery
SI-Traceable Methylation Calibration
Metrological purity and moisture characterization
Measurement uncertainty and calibration accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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